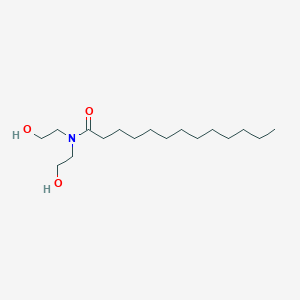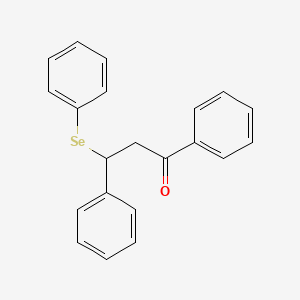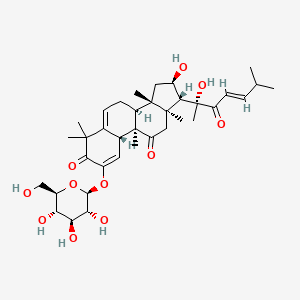
Cucurbitacine-X-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cucurbitacine-X-glucoside is a member of the cucurbitacin family, which are tetracyclic triterpenes initially isolated from the Cucurbitaceae family . These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacine-X-glucoside involves multiple steps, starting from cucurbitane-type triterpenoid saponins. The process typically includes oxidation, reduction, and glycosylation reactions . Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods
Industrial production of this compound often involves the extraction of cucurbitacins from natural sources, followed by chemical modification to introduce the glucoside moiety . Advanced techniques such as chromatography and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
Cucurbitacine-X-glucoside undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
科学的研究の応用
Cucurbitacine-X-glucoside has a wide range of scientific research applications:
作用機序
The mechanism of action of cucurbitacine-X-glucoside involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting cell growth and survival: Through the modulation of signaling pathways such as JAK/STAT and PI3K/Akt.
Inducing apoptosis: By activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Anti-inflammatory effects: By reducing the production of inflammatory cytokines and mediators.
類似化合物との比較
Cucurbitacine-X-glucoside is unique among cucurbitacins due to its specific glucoside moiety, which enhances its solubility and bioavailability . Similar compounds include:
Cucurbitacin B: Known for its potent anticancer properties.
Cucurbitacin E: Studied for its anti-inflammatory and hepatoprotective effects.
Cucurbitacin I: Investigated for its role in inhibiting cell migration and invasion.
特性
CAS番号 |
74080-86-7 |
|---|---|
分子式 |
C36H52O11 |
分子量 |
660.8 g/mol |
IUPAC名 |
(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1 |
InChIキー |
VUWQDBVUAUCVJP-HNSCCJSDSA-N |
異性体SMILES |
CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
正規SMILES |
CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



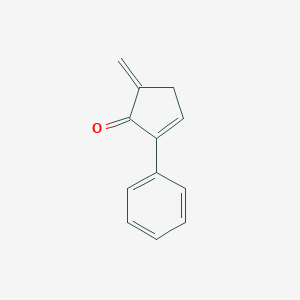

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
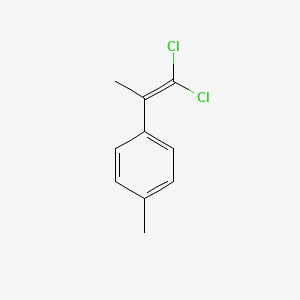
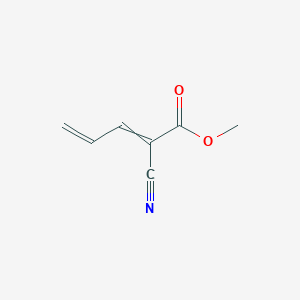
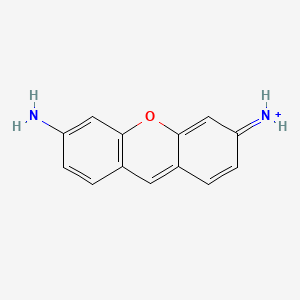
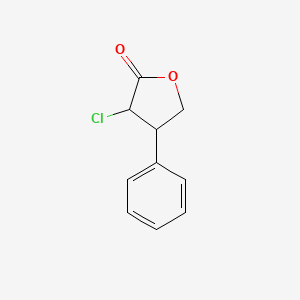
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
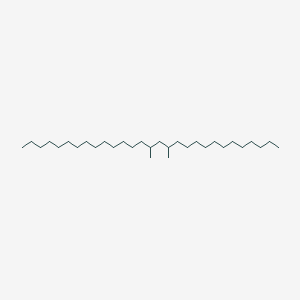
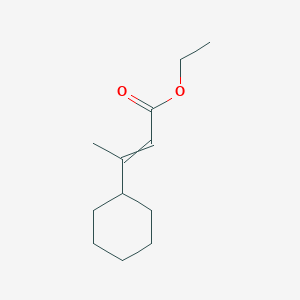
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
